7-Methylenebicyclo[3.3.1]nonan-3-one oxime
Description
Significance of Bicyclo[3.3.1]nonane Frameworks in Organic Chemistry and Advanced Materials
The bicyclo[3.3.1]nonane scaffold is a rigid, three-dimensional carbocyclic ring system that has proven to be a valuable building block in a multitude of chemical disciplines. Its unique conformational properties and the spatial arrangement of its substituent positions make it a privileged structure in the synthesis of complex molecules. nih.gov This framework is a predominant feature in over 1,000 natural products, many of which exhibit significant biological activity, including neuroprotective, anti-malarial, and cytotoxic properties. nih.govresearchgate.net
In the realm of organic synthesis, derivatives of bicyclo[3.3.1]nonane are highly sought after for their applications in asymmetric catalysis, where their rigid structure can impart a high degree of stereochemical control. rsc.org They also serve as foundational structures for the construction of molecular tweezers and ion receptors due to their cleft-like shape. rsc.org Furthermore, the incorporation of this framework into advanced materials is an active area of research, with applications in the development of new ligands for estrogen receptors and as precursors to other complex structures like adamantanes. mdpi.com The versatility of the bicyclo[3.3.1]nonane system is also highlighted by its use in organoborane chemistry, specifically in the form of 9-Borabicyclo[3.3.1]nonane (9-BBN), a widely used hydroborating agent. scispace.com Researchers continue to develop new synthetic routes to access this coveted scaffold, underscoring its continued importance in chemistry. researchgate.net
| Application Area | Significance of Bicyclo[3.3.1]nonane Framework |
| Natural Products | Core scaffold in over 1000 biologically active compounds. nih.govresearchgate.net |
| Asymmetric Catalysis | Provides a rigid chiral environment for stereoselective reactions. rsc.org |
| Supramolecular Chemistry | Used to construct molecular tweezers and ion receptors. rsc.org |
| Medicinal Chemistry | Serves as a template for developing new therapeutic agents. |
| Advanced Materials | Investigated for use in novel polymers and functional materials. |
| Synthetic Reagents | The basis for important reagents like 9-BBN. scispace.com |
The Oxime Functional Group as a Strategic Moiety in Chemical Synthesis
The oxime functional group, characterized by the R¹R²C=N-OH moiety, is a highly versatile and strategic tool in organic synthesis. numberanalytics.com Formed through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632), oximes serve as crucial intermediates for the synthesis of a wide array of other functional groups and nitrogen-containing compounds. fiveable.me
The significance of oximes stems from their rich reaction chemistry. They can be readily transformed into amines, nitriles, amides, and various nitrogen-containing heterocycles, making them a cornerstone in the construction of complex molecular targets, particularly in the pharmaceutical and materials science sectors. numberanalytics.comresearchgate.net The Beckmann rearrangement, a classic named reaction in organic chemistry, involves the acid-catalyzed conversion of a ketoxime into an amide, a transformation that is industrially significant for the production of materials like Nylon 6. byjus.com Furthermore, oximes can participate in a variety of other reaction types, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. numberanalytics.com Their ability to introduce a nitrogen atom into a molecule under relatively mild conditions makes them an invaluable asset for synthetic chemists. researchgate.net
| Transformation | Reagents/Conditions | Product Functional Group |
| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine |
| Dehydration | Thionyl chloride (SOCl₂) | Nitrile |
| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄) | Amide |
| Cyclization | Various | Nitrogen Heterocycles |
| Aza-Prins Cyclization | Lewis or Brønsted Acid | Substituted Amines/Heterocycles |
Positioning 7-Methylenebicyclo[3.3.1]nonan-3-one Oxime within Bridged Bicyclic Systems Research
This compound holds a specific and important position within the research landscape of bridged bicyclic systems. This particular molecule uniquely combines the rigid bicyclo[3.3.1]nonane framework with the reactive potential of both an exocyclic methylene (B1212753) group and an oxime functional group. Its primary significance lies in its role as a key precursor for the synthesis of adamantane (B196018) derivatives, a class of caged hydrocarbons with significant applications in medicinal chemistry. thieme-connect.com
The synthesis of this compound is itself an noteworthy piece of chemical strategy, typically prepared from 1,3-adamantanediol (B44800) through a Grob fragmentation, followed by oximation of the resulting ketone. thieme-connect.comthieme-connect.com The strategic value of this oxime is most prominently demonstrated in its use in acid-promoted aza-Prins cyclization reactions. thieme-connect.comelsevierpure.com This powerful transformation facilitates the construction of the adamantane cage, leading to the efficient synthesis of 1-aminoadamantane (amantadine) derivatives. thieme-connect.comthieme-connect.com Amantadine and its derivatives are known for their antiviral and neurological activities. thieme-connect.com
The research conducted on this compound showcases a sophisticated approach to molecular construction, where a specifically functionalized bridged bicyclic compound is used as a linchpin to access another, more complex, three-dimensional structure. mdpi.com This work highlights the intricate planning and execution involved in modern organic synthesis, where the properties of each functional group within a molecule are leveraged to achieve a desired synthetic outcome. thieme-connect.com
Properties
IUPAC Name |
N-(7-methylidene-3-bicyclo[3.3.1]nonanylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-2-8-4-9(3-7)6-10(5-8)11-12/h8-9,12H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJOEJGDGZPPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC(C1)CC(=NO)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342834 | |
| Record name | Bicyclo[3.3.1]nonan-3-one, 7-methylene-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872598-38-4 | |
| Record name | Bicyclo[3.3.1]nonan-3-one, 7-methylene-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methylenebicyclo 3.3.1 Nonan 3 One Oxime
Precursor Synthesis via Grob Fragmentation from Adamantane (B196018) Derivatives
The key precursor, 7-Methylenebicyclo[3.3.1]nonan-3-one, is efficiently prepared through a ring-opening fragmentation of an adamantane derivative.
Preparation of 7-Methylenebicyclo[3.3.1]nonan-3-one from 1,3-Adamantanediol (B44800)
The synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one is readily accomplished from 1,3-adamantanediol through a Grob fragmentation. thieme-connect.comthieme-connect.comelsevierpure.comgoogle.com This method is noted for its efficiency and scalability, with some reports indicating high yields of around 81%. The reaction effectively opens the rigid adamantane cage to form the bicyclo[3.3.1]nonane skeleton, establishing the core structure of the target ketone. This transformation is a crucial first step in the synthetic pathway toward the desired oxime. thieme-connect.comthieme-connect.com
Mechanistic Considerations of the Grob Fragmentation Pathway
The Grob fragmentation is a type of heterolytic elimination reaction that cleaves a carbon chain into three distinct fragments: an electrofuge (a positive ion), a neutral unsaturated molecule, and a nucleofuge (a negative ion). wikipedia.org The reaction can proceed through either a concerted or a stepwise mechanism, although the concerted pathway is generally favored. wpmucdn.com
A critical requirement for the Grob fragmentation is a specific stereoelectronic arrangement of the reacting bonds. The fragmentation is most efficient when the bond to the electrofuge and the bond to the nucleofuge are oriented in an anti-periplanar fashion to the bond that is cleaved. scripps.edu
In the context of 1,3-adamantanediol, the fragmentation is typically initiated under acidic conditions. Protonation of one hydroxyl group converts it into a good leaving group (water). The fragmentation is then driven by the electron-donating ability of the second hydroxyl group. The C1-C2 bond cleaves, leading to the formation of a carbocation, which is stabilized by the electron pair from the oxygen atom. Simultaneously, the C3-C4 bond breaks, resulting in the formation of the exocyclic methylene (B1212753) group and the ketone carbonyl group within the newly formed bicyclic ring system. This controlled ring-opening provides a direct route to the 7-methylenebicyclo[3.3.1]nonan-3-one structure. google.comrsc.org
Oximation Procedures for the Ketone Precursor
Once the ketone precursor is synthesized, the next step is its conversion to the corresponding oxime.
General Oximation Strategies for Ketones to Oximes
The conversion of a ketone to an oxime is a standard condensation reaction in organic chemistry. The general method involves reacting the ketone with hydroxylamine (B1172632) (NH₂OH) or one of its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). When the hydrochloride salt is used, a base is typically added to the reaction mixture to neutralize the hydrochloric acid that is liberated during the reaction. Common bases for this purpose include pyridine (B92270), sodium acetate (B1210297), or other non-nucleophilic bases. The reaction is usually carried out in a protic solvent such as ethanol (B145695) or methanol (B129727). The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield the oxime.
Specific Conditions and Reagents for 7-Methylenebicyclo[3.3.1]nonan-3-one Oximation
The oximation of 7-Methylenebicyclo[3.3.1]nonan-3-one is a key step to produce the title compound, which is a precursor for various adamantane derivatives. thieme-connect.comthieme-connect.com The reaction is typically performed by treating the ketone with hydroxylamine hydrochloride in the presence of a base. A common procedure involves using pyridine as both the base and a solvent, or using a base like sodium acetate in a solvent such as methanol or ethanol. The reaction proceeds to give 7-Methylenebicyclo[3.3.1]nonan-3-one oxime in good yield. google.com
| Parameter | Condition | Purpose |
| Reagent | Hydroxylamine hydrochloride (NH₂OH·HCl) | Source of the hydroxylamine nucleophile |
| Base | Pyridine or Sodium Acetate | Neutralizes liberated HCl |
| Solvent | Methanol or Ethanol | Dissolves reactants |
| Product | This compound | The desired oxime product |
Advanced Synthetic Approaches to Functionalized Derivatives
This compound is not typically an endpoint but rather a valuable intermediate for the synthesis of more complex, functionalized molecules, particularly those with an adamantane core.
An efficient synthesis of 1-aminoadamantane (amantadine) derivatives utilizes an acid-promoted aza-Prins cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes. thieme-connect.comthieme-connect.com This intramolecular cyclization reaction reconstructs the adamantane cage. The reaction leads to the formation of various 3-substituted 1-(alkoxyamino)adamantanes. Subsequent reduction of these alkoxyamine intermediates can yield not only 3-substituted 1-aminoadamantanes but also chiral 2,5-disubstituted derivatives in good yields. thieme-connect.comthieme-connect.com
Another advanced application involves using the oxime as a starting material for the synthesis of 1-methyl-2-azaadamantan-N-oxyl (1-methyl-AZADO), which functions as an organic oxidation catalyst. google.com This synthetic route involves the reduction of the oxime to the corresponding amine, followed by a series of transformations including iodination and deiodination, and finally oxidation to generate the stable N-oxyl radical on the azaadamantane scaffold. google.com
| Starting Material | Reaction Type | Key Intermediate/Product | Application |
| This compound | Aza-Prins Cyclization | 1-(Alkoxyamino)adamantanes | Synthesis of 1-Aminoadamantane Derivatives |
| This compound | Reduction, Cyclization, Oxidation | 1-Methyl-2-azaadamantan-N-oxyl | Organic Oxidation Catalyst |
Multi-step Sequences Incorporating the Bicyclic Core
The most documented and efficient synthesis of this compound begins with a readily available tricyclic precursor, 1,3-adamantanediol. Current time information in Tokyo, JP.thieme-connect.com This multi-step process involves a key fragmentation reaction to form the bicyclo[3.3.1]nonane skeleton, followed by a standard oximation to yield the target compound. thieme-connect.comgoogle.com
The sequence is primarily a two-step process:
Grob Fragmentation of 1,3-Adamantanediol: The core 7-methylenebicyclo[3.3.1]nonan-3-one structure is generated via a Grob-type ring-opening fragmentation of 1,3-adamantanediol. google.com This reaction effectively breaks one of the rings of the adamantane structure to yield the desired bicyclic ketone. thieme-connect.com This method is noted for its efficiency in creating the specific bicyclic framework required for the final product. Current time information in Tokyo, JP.
Oximation of the Ketone: The resulting 7-methylenebicyclo[3.3.1]nonan-3-one is then converted to its corresponding oxime. This is achieved through a condensation reaction with a hydroxylamine reagent, typically hydroxylamine hydrochloride, to furnish this compound. thieme-connect.comsemanticscholar.org
This synthetic pathway is a key feature in the broader synthesis of 1-aminoadamantane (amantadine) derivatives, where the oxime serves as a crucial intermediate for further transformations, such as the aza-Prins cyclization. thieme-connect.com
Table 1: Multi-step Synthesis of this compound
| Step | Starting Material | Reaction Type | Product | Key Reagents/Conditions |
|---|---|---|---|---|
| 1 | 1,3-Adamantanediol | Grob Fragmentation | 7-Methylenebicyclo[3.3.1]nonan-3-one | Typically acid-promoted |
| 2 | 7-Methylenebicyclo[3.3.1]nonan-3-one | Oximation | This compound | Hydroxylamine hydrochloride |
Stereoselective and Enantioselective Considerations in Synthesis
The stereochemical complexity of this compound presents significant considerations in its synthesis. The molecule possesses chirality, and the oxime group itself can exist as geometric isomers (E and Z).
Enantioselectivity:
The standard synthetic route commencing from the achiral precursor 1,3-adamantanediol inherently produces a racemic mixture of the final oxime. To achieve an enantioselective synthesis, a different approach utilizing a chiral starting material is necessary. While a direct enantioselective synthesis of this specific oxime is not widely reported, strategies developed for analogous chiral bicyclic systems offer a clear blueprint.
A notable approach involves the preparation of enantiomerically pure ketoolefins that serve as precursors to the bicyclic core. mdpi.com For instance, research on chiral modifications of adamantane has demonstrated pathways to synthesize enantiomerically pure bicyclo[3.3.1]nonane derivatives. mdpi.com This methodology involves asymmetric reactions and resolution steps early in the synthetic sequence to establish a chiral scaffold, which can then be elaborated into the target structure, thereby retaining its stereochemistry. mdpi.com Applying this principle would require starting with or creating a chiral bicyclo[3.3.1]nonane precursor before the oximation step.
Geometric Isomerism:
The formation of the oxime from the ketone introduces the possibility of E and Z stereoisomers at the C=N double bond. The ratio of these isomers can be influenced by the reaction conditions. semanticscholar.org Studies on the synthesis of other bicyclic oxime ethers have shown that factors such as the solvent, reaction time, and energy input (e.g., conventional heating, microwave irradiation, or mechanochemistry) can significantly affect the stereochemical outcome, sometimes allowing for the selective formation of a single geometric isomer. semanticscholar.org
Table 2: Comparison of Synthetic Approaches and Stereochemical Outcomes
| Synthetic Strategy | Typical Starting Material | Enantiomeric Outcome | Geometric Isomer Outcome | Reference Principle |
|---|---|---|---|---|
| Standard Synthesis | 1,3-Adamantanediol (achiral) | Racemic mixture (1:1 mixture of enantiomers) | Mixture of E/Z isomers possible, dependent on conditions | thieme-connect.com |
| Hypothetical Enantioselective Synthesis | Enantiomerically pure bicyclic precursor (chiral) | Single enantiomer | Mixture of E/Z isomers possible, dependent on conditions | mdpi.com |
Chemical Reactivity and Transformations of 7 Methylenebicyclo 3.3.1 Nonan 3 One Oxime
Cyclization Reactions
The spatial proximity of the exocyclic double bond and the oxime nitrogen in 7-methylenebicyclo[3.3.1]nonan-3-one oxime facilitates a variety of intramolecular cyclization reactions, leading to the formation of intricate tricyclic systems.
Acid-Promoted Aza-Prins Cyclization to Adamantane (B196018) Derivatives
One of the most significant transformations of this compound is its acid-promoted aza-Prins cyclization, which provides an efficient route to adamantane derivatives. cuni.czresearchgate.net This reaction involves the intramolecular cyclization of the oxime, where the nitrogen atom acts as a nucleophile, attacking the protonated exocyclic double bond. This process ultimately leads to the formation of the rigid and highly sought-after adamantane core. cuni.cz
The reaction is typically promoted by acids such as scandium(III) triflate. The benzyloxime derivative of 7-methylenebicyclo[3.3.1]nonan-3-one, upon treatment with scandium(III) triflate, undergoes cyclization to form a 1-adamantyl cation intermediate. This intermediate can then be trapped by various nucleophiles, leading to a range of 1,2-disubstituted adamantane derivatives. nih.gov Notably, unprotected oximes derived from hydroxylamine (B1172632) have been reported to give noticeably lower yields in this transformation. nih.gov
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| 7-Methylenebicyclo[3.3.1]nonan-3-one benzyloxime | Sc(OTf)3, Nucleophile | 1-Substituted-2-(benzylaminooxy)adamantane | 62-84% |
Intramolecular Cyclization Pathways Leading to Tricyclic Structures
Beyond the formation of adamantanes, the intramolecular reactions of 7-methylenebicyclo[3.3.1]nonan-3-one derivatives can also lead to other novel tricyclic systems. For instance, a facile synthesis of the protoadamantane (B92536) framework has been reported starting from 7-methylenebicyclo[3.3.1]nonan-3-one. cuni.cznih.gov This transformation highlights the versatility of the bicyclo[3.3.1]nonane skeleton in constructing different caged hydrocarbon systems.
Rearrangement Processes
The bicyclo[3.3.1]nonane framework and the oxime functionality are both susceptible to various rearrangement reactions, offering pathways to structurally diverse products.
Beckmann Rearrangement and its Variants
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the case of cyclic oximes like this compound, this rearrangement would be expected to yield a bicyclic lactam. The reaction is typically catalyzed by acid, which promotes the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.orgmasterorganicchemistry.com
Interestingly, it has been noted that the tosyl (Ts) and benzoyl (Bz) esters of this compound undergo Beckmann rearrangement without the need for an acid catalyst. This is attributed to the enhanced leaving group ability of the tosylate and benzoate (B1203000) groups compared to the hydroxyl group of the parent oxime.
The regioselectivity of the Beckmann rearrangement in bicyclic systems can be influenced by factors such as ring strain and the presence of neighboring functional groups. core.ac.ukresearchgate.net For substituted bicyclo[3.3.1]nonane oximes, the migration of either of the two alpha-carbon atoms is possible, potentially leading to two different lactam products. The specific outcome for this compound would depend on the stereochemistry of the oxime (E or Z) and the reaction conditions employed.
| Starting Material | Conditions | General Product |
|---|---|---|
| This compound | Acid catalyst (e.g., H2SO4, PPA) | Bicyclic Lactam |
| This compound tosyl ester | Heat | Bicyclic Lactam |
| This compound benzoyl ester | Heat | Bicyclic Lactam |
Other Skeletal Rearrangements within the Bicyclo[3.3.1]nonane Framework
The bicyclo[3.3.1]nonane skeleton is known to undergo various skeletal rearrangements, often driven by the release of ring strain. rsc.org While specific examples involving this compound are not extensively detailed in the provided context, related structures within this family are known to participate in transannular cyclizations and other rearrangements. nih.gov For instance, the Ritter reaction of a similar diolefinic bicyclo[3.3.1]nonane derivative leads to an acetamide-substituted adamantane, proceeding through a series of Wagner-Meerwein and Meinwald rearrangements. nih.gov Such reactivity suggests that under appropriate conditions, the carbocation intermediates generated from this compound could potentially undergo similar skeletal reorganizations.
Reduction Chemistry of the Oxime Moiety
The oxime group of this compound can be readily reduced to the corresponding amine, providing a key step in the synthesis of various nitrogen-containing bicyclic and tricyclic compounds.
Common reducing agents for oximes include catalytic hydrogenation and chemical reducing agents. Catalytic hydrogenation over a palladium on charcoal catalyst can be employed to reduce the oxime to the corresponding primary amine. cuni.cz This method is often favored for its clean reaction profile and high yields.
Chemical reducing agents such as sodium amalgam have also been utilized for the reduction of related bicyclic oximes. le.ac.uk This method offers an alternative to catalytic hydrogenation, particularly when other functional groups in the molecule might be sensitive to hydrogenation conditions. The reduction of the oxime leads to the formation of 7-methylenebicyclo[3.3.1]nonan-3-amine, a versatile intermediate for further synthetic transformations.
| Reagent | Product |
|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H2) | 7-Methylenebicyclo[3.3.1]nonan-3-amine |
| Sodium Amalgam (Na/Hg) | 7-Methylenebicyclo[3.3.1]nonan-3-amine |
Reductive Conversion to Amine Derivatives
The reduction of the oxime functionality in this compound to its corresponding amine is a key transformation for the synthesis of various nitrogen-containing bicyclic and adamantane derivatives. This conversion is a fundamental step in producing compounds like 1-methyl-2-azaadamantan-N-oxyl (1-methyl-AZADO), where the oxime is reduced to an amine before further reactions. google.com
The reduction process typically involves standard reducing agents known to convert oximes to primary amines. The resulting amine, 7-methylenebicyclo[3.3.1]nonan-3-amine, retains the exocyclic double bond and serves as a versatile intermediate for further synthetic elaborations. For instance, these amine derivatives are precursors in aza-Prins cyclizations, which are utilized to construct adamantane skeletons. ub.edu
| Reagent/Catalyst | Product | Application of Product |
| Standard reducing agents | 7-Methylenebicyclo[3.3.1]nonan-3-amine | Intermediate in the synthesis of 1-methyl-AZADO google.com |
| Not specified | 1-Aminoadamantane Derivatives | Synthesis via Aza-Prins Cyclization ub.edu |
Functionalization of the Methylene (B1212753) Group and Oxime Nitrogen
Beyond reduction, the distinct functionalities of this compound allow for targeted functionalization at either the exocyclic double bond or the oxime group.
Electrophilic Additions to the Exocyclic Double Bond
The exocyclic methylene group is susceptible to electrophilic attack, which can initiate intramolecular cyclization reactions. The addition of an electrophile to the double bond generates a carbocationic intermediate. This intermediate can be trapped by the strategically positioned oxime nitrogen, leading to the formation of adamantane derivatives. cuni.cz Lewis acid-catalyzed reactions, in the presence of nucleophiles, can facilitate such electrophilic cyclizations of the parent ketone, highlighting the reactivity of the methylene group. cuni.cz This intramolecular pathway underscores the utility of the bicyclo[3.3.1]nonane framework as a precursor for constructing more complex, caged structures.
| Reaction Type | Reagent/Catalyst | Key Intermediate | Product Type |
| Electrophilic Cyclization | Lewis Acid cuni.cz | Bicyclic carbocation | Adamantane derivatives cuni.cz |
Reactions at the Oxime Nitrogen and Oxygen (e.g., alkylation, acylation)
The oxime group itself is a site for various chemical modifications at both the nitrogen and oxygen atoms. These reactions allow for the introduction of different functional groups, altering the compound's properties and subsequent reactivity.
Alkylation: The oxygen atom of the oxime can be alkylated, for instance, by reaction with reagents like O-methylhydroxylamine hydrochloride, to form O-alkyloximes. nih.gov This transformation is demonstrated in the synthesis of 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime from its corresponding ketone, a reaction that proceeds by refluxing with the alkylating agent and a base like sodium acetate (B1210297). nih.gov
Acylation: Similarly, acylation can occur at the oxygen atom.
Rearrangement: The oxime nitrogen is central to the Beckmann rearrangement, a classic organic reaction where a ketoxime is converted into an amide in the presence of an acid catalyst. beilstein-journals.org This reaction involves the migration of the alkyl or aryl group positioned anti to the hydroxyl group on the oxime nitrogen. Such rearrangements provide a pathway to synthesize tricyclic lactams from the bicyclic framework. beilstein-journals.org
| Reaction Type | Atom Targeted | Reagent Example | Product Type |
| Alkylation | Oxygen | O-methylhydroxylamine hydrochloride nih.gov | O-alkyloxime |
| Rearrangement | Nitrogen | Acid catalyst (e.g., PPA, p-TsCl) beilstein-journals.org | Lactam (Amide) |
Mechanistic Investigations and Theoretical Studies of 7 Methylenebicyclo 3.3.1 Nonan 3 One Oxime Chemistry
Elucidation of Reaction Mechanisms
Understanding the precise steps involved in the transformation of 7-Methylenebicyclo[3.3.1]nonan-3-one oxime is crucial for its application in organic synthesis. Mechanistic studies have primarily focused on its participation in cyclization and rearrangement reactions.
The aza-Prins cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one oximes serves as an efficient method for synthesizing 1-aminoadamantane derivatives. nih.govresearchgate.net This reaction is typically promoted by an acid, which initiates a cascade of bond-forming events. researchgate.net
The proposed mechanism commences with the activation of the oxime by a Lewis acid, such as Scandium(III) triflate. nih.gov This activation facilitates the key cyclization step. The nitrogen atom of the oxime attacks the exocyclic methylene (B1212753) group in a transannular fashion. This intramolecular cyclization step leads to the formation of a 1-adamantyl cation intermediate. nih.gov This highly reactive intermediate is then trapped by various nucleophiles present in the reaction mixture. The choice of nucleophile allows for the introduction of diverse functionalities onto the adamantane (B196018) scaffold. nih.gov
Notably, unprotected oximes derived from hydroxylamine (B1172632) have been observed to give lower yields in this transformation compared to their protected counterparts, such as benzyloximes. nih.gov
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Allyltrimethylsilane | 87a | 84 |
| 2 | Indole | 87b | 75 |
| 3 | Anisole | 87c | 62 |
| 4 | Acetonitrile | 87d | 71 |
The bicyclo[3.3.1]nonane framework is also a substrate for rearrangement reactions, most notably the Beckmann rearrangement. core.ac.ukuniv.kiev.ua In this type of reaction, an oxime is converted into an amide or lactam under acidic conditions. beilstein-journals.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom. beilstein-journals.org This migration occurs concurrently with the departure of a water molecule, forming a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion leads to the final lactam product.
For oximes derived from bicyclo[3.3.1]nonan-3-one, the rigid, caged structure dictates the stereochemistry of the rearrangement. core.ac.uk The symmetry of the molecule can simplify the product outcome, as regioisomeric products may not be expected. core.ac.uk Studies on related bicyclic oximes have shown that the presence and proximity of other functional groups, such as a carboxylic acid, can influence the reaction's course and potentially stabilize the transition state. core.ac.ukresearchgate.net While specific studies on the rearrangement of this compound are not detailed, the established principles of the Beckmann rearrangement in similar bicyclic systems provide a clear mechanistic framework. core.ac.ukuniv.kiev.ua
Computational Chemistry and Molecular Modeling
Theoretical studies offer a powerful lens through which to examine the intricate details of reaction mechanisms, providing information that can be difficult to obtain through experimental means alone.
Quantum chemical methods are instrumental in calculating the energetics of a reaction pathway, including the stability of reactants, intermediates, products, and transition states. For reactions involving this compound, such as the aza-Prins cyclization, methods like Density Functional Theory (DFT) would be employed to map the potential energy surface. These calculations can determine reaction enthalpies and activation energies, offering a quantitative understanding of the reaction's feasibility and kinetics. By comparing the energies of different potential pathways, computational models can predict the most likely mechanism.
Identifying and characterizing the transition state (TS) is fundamental to understanding a reaction mechanism. beilstein-journals.org For the reactions of this compound, computational analysis would involve locating the transition state structure for key steps like the intramolecular cyclization. Frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the reaction coordinate from the transition state towards the reactants and products (a technique known as Intrinsic Reaction Coordinate analysis) confirms that the located TS connects the intended species. beilstein-journals.org Such studies can reveal the degree of bond formation and breaking at the transition state, indicating whether the process is synchronous or asynchronous. beilstein-journals.org
| Method | Purpose | Typical Output |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure and energies of molecules. | Optimized geometries, reaction energies, activation barriers. |
| Transition State Search | Locating the highest energy point along the reaction pathway. | Geometry of the transition state. |
| Frequency Analysis | Characterizing stationary points on the potential energy surface. | Vibrational frequencies (confirming minima and transition states). |
| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway connecting reactants, TS, and products. | Minimum energy path visualization. |
Radical Pathways and Intermediates
While many reactions of oximes proceed through ionic mechanisms, the potential for radical pathways exists and warrants investigation. The formation of an iminoxyl radical from the oxime can initiate alternative reaction cascades. beilstein-journals.org
The generation of an iminoxyl radical from this compound could occur via oxidation. This radical intermediate, with the unpaired electron delocalized between the nitrogen and oxygen atoms, could then undergo intramolecular reactions. beilstein-journals.org Given the structure of the molecule, a plausible subsequent step would be the addition of the radical to the pendant C=C double bond of the methylene group. beilstein-journals.org This intramolecular cyclization could lead to the formation of a new five-membered ring, resulting in a tricyclic nitrone (via C-N bond formation) or isoxazoline (B3343090) (via C-O bond formation). beilstein-journals.org
The feasibility of such a radical pathway can be probed experimentally. The inclusion of radical scavengers, such as TEMPO, in the reaction mixture would inhibit a radical-mediated process, leading to a significant decrease in product yield. sioc.ac.cn Conversely, the absence of inhibition would suggest that an intermolecular radical mechanism is unlikely. sioc.ac.cn
Formation and Reactivity of Bicyclo[3.3.1]nonane Radicals
The generation of radical species from this compound typically commences with the formation of an iminoxyl radical. This can be achieved through various methods, including hydrogen atom abstraction from the oxime hydroxyl group by a suitable radical initiator or through oxidative processes. beilstein-journals.org Once formed, the iminoxyl radical exists in a state of electronic delocalization, with the unpaired electron density distributed between the nitrogen and oxygen atoms.
The key reactive feature of the 7-Methylenebicyclo[3.3.1]nonan-3-one iminoxyl radical is its potential for intramolecular transannular cyclization. The geometry of the bicyclo[3.3.1]nonane system, which often adopts a dual chair-like conformation, places the iminoxyl radical at position 3 in proximity to the methylene group at position 7. This spatial arrangement is conducive to an intramolecular radical addition to the exocyclic double bond.
This transannular cyclization is analogous to the well-documented radical cyclizations of 3,7-dimethylenebicyclo[3.3.1]nonane, which readily forms noradamantane structures upon treatment with radical initiators. researchgate.net In the case of the iminoxyl radical, the addition to the C7-methylene group would result in the formation of a new carbon-carbon bond between C3 and C7, leading to a nitrogen-centered radical on an adamantane-like framework.
Theoretical studies and experimental observations on related bicyclo[3.3.1]nonane systems support the feasibility of such transannular reactions. nih.govrsc.org The stability of the resulting bridged cyclic structure often provides the thermodynamic driving force for the cyclization. Computational studies on the interconversion of related 3-methylenebicyclo[3.3.1]nonan-7-yl, (3-noradamantyl)methyl, and 1-adamantyl radicals have provided insights into the energetics and activation parameters of these types of rearrangements, suggesting that the formation of the more stable adamantyl skeleton is generally favored. acs.org
The reactivity of the initially formed bicyclo[3.3.1]nonane iminoxyl radical is summarized in the following table:
| Radical Species | Formation Method | Key Reactive Pathway | Resulting Intermediate |
| 7-Methylenebicyclo[3.3.1]nonan-3-one iminoxyl radical | Hydrogen Abstraction / Oxidation | Intramolecular addition to C7-methylene | Adamantyl-type nitrogen-centered radical |
Role of Radical-Mediated Processes in Transformations
Radical-mediated processes are pivotal in the transformation of this compound into various polycyclic nitrogen-containing compounds. The central mechanistic step is the aforementioned transannular cyclization of the iminoxyl radical.
Following the initial cyclization, the resulting adamantyl-type nitrogen-centered radical is a highly reactive intermediate that can undergo several subsequent reactions, depending on the reaction conditions and the presence of other reagents. Common pathways for this intermediate include:
Hydrogen Atom Abstraction: The nitrogen-centered radical can abstract a hydrogen atom from a suitable donor (e.g., solvent, radical initiator, or a dedicated hydrogen donor like tributyltin hydride) to yield a 1-aminoadamantane derivative. This process is a key step in the radical-mediated synthesis of these valuable compounds. rsc.orgresearchgate.net
Further Radical Reactions: In the absence of an efficient hydrogen donor, the nitrogen-centered radical could potentially engage in other radical processes, such as fragmentation or intermolecular reactions, although these are generally less favored than the stabilization through hydrogen abstraction.
While the acid-promoted aza-Prins cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one oximes also yields 1-aminoadamantane derivatives, the mechanism is fundamentally different, proceeding through cationic intermediates. However, the successful outcome of the aza-Prins reaction underscores the geometric predisposition of the 7-Methylenebicyclo[3.3.1]nonane framework to undergo transannular bond formation, a feature that is equally critical for the radical-mediated pathway.
The following table outlines the key steps in the radical-mediated transformation of this compound:
| Step | Description | Intermediate(s) |
| 1. Initiation | Formation of the iminoxyl radical from the oxime. | 7-Methylenebicyclo[3.3.1]nonan-3-one iminoxyl radical |
| 2. Cyclization | Intramolecular transannular addition of the iminoxyl radical to the C7-methylene group. | Adamantyl-type nitrogen-centered radical |
| 3. Propagation/Termination | Stabilization of the nitrogen-centered radical, typically through hydrogen atom abstraction. | 1-Aminoadamantane derivative |
Strategic Applications in Complex Organic Synthesis
Precursor for Adamantane (B196018) and Azaadamantane Frameworks
The rigid, cage-like structure of adamantane and its nitrogen-containing aza-analogs are of significant interest in medicinal chemistry and materials science. 7-Methylenebicyclo[3.3.1]nonan-3-one oxime serves as a highly effective precursor for these frameworks through elegant cyclization strategies.
An efficient pathway to 1-aminoadamantane (amantadine) derivatives has been developed utilizing an acid-promoted aza-Prins cyclization of this compound. thieme-connect.comresearchgate.net This reaction proceeds by treating the oxime, which is readily prepared from 1,3-adamantanediol (B44800), with an acid, triggering an intramolecular cyclization where the oxime nitrogen and the methylene (B1212753) group participate. thieme-connect.com This process yields various 3-substituted 1-(alkoxyamino)adamantanes. thieme-connect.comthieme-connect.com Subsequent reduction of these alkoxyamine intermediates furnishes the desired 3-substituted 1-aminoadamantanes in good yields. thieme-connect.comelsevierpure.com
Furthermore, this oxime is a key starting material for the synthesis of the 2-azaadamantane (B3153908) skeleton. This transformation involves the reduction of the oxime to the corresponding amine, which then undergoes an intramolecular ring-closing reaction. google.com For instance, treatment of the resulting amine with iodine can produce 1-iodomethyl-2-azaadamantane, a functionalized azaadamantane derivative. google.com
| Starting Material | Reaction Type | Key Reagents | Product Framework | Reference |
|---|---|---|---|---|
| This compound | Aza-Prins Cyclization | Acid (e.g., TfOH, TFA) | 1-Aminoadamantane Derivatives | thieme-connect.com |
| This compound | Reduction & Intramolecular Cyclization | 1. NaBH₄, MoO₃ 2. Iodine | 2-Azaadamantane Derivatives (e.g., 1-Iodomethyl-2-azaadamantane) | google.com |
Utility in the Synthesis of Organic Catalysts (e.g., AZADO Derivatives)
Stable nitroxyl (B88944) radicals are powerful organocatalysts for selective alcohol oxidation. 2-Azaadamantane N-oxyl (AZADO) and its derivatives are highly efficient catalysts that offer advantages over traditional reagents like TEMPO. This compound is a crucial intermediate in a preferred synthetic route to these valuable catalysts. google.com
The synthesis of 1-methyl-AZADO, for example, begins with the conversion of 7-methylenebicyclo[3.3.1]nonan-3-one to its oxime. google.com The subsequent steps in the sequence leverage the oxime's reactivity to construct the core azaadamantane structure. The process involves:
Reduction of the oxime: The oxime is reduced to the corresponding amine. google.com
Intramolecular Cyclization: The resulting amine is treated with iodine to form an iodinated intermediate, 1-iodomethyl-2-azaadamantane. google.com
Final Steps: The iodinated compound is then deiodinated and oxidized to generate the final 1-methyl-2-azaadamantan-N-oxyl (1-methyl-AZADO) catalyst. google.com
This synthetic pathway highlights the strategic importance of the oxime as a masked amine and a linchpin for the critical ring-forming reaction that assembles the catalyst's framework.
| Intermediate | Key Transformation Step | Resulting Structure | Reference |
|---|---|---|---|
| This compound | Reduction to amine | 7-Methylenebicyclo[3.3.1]nonan-3-amine | google.com |
| 7-Methylenebicyclo[3.3.1]nonan-3-amine | Iodine-mediated cyclization | 1-Iodomethyl-2-azaadamantane | google.com |
| 1-Iodomethyl-2-azaadamantane | Deiodination and Oxidation | 1-Methyl-AZADO | google.com |
Building Block for Diverse Polycyclic Structures and Heterocycles
Beyond the adamantane family, this compound is a versatile building block for a range of other complex polycyclic and heterocyclic structures. Its inherent functionality allows access to different ring systems through various chemical transformations.
One of the fundamental reactions of oximes is the Beckmann rearrangement, which converts an oxime into an amide or a lactam (a cyclic amide). wikipedia.orgalfa-chemistry.com Esters of this compound, such as the tosyl or benzoyl esters, can undergo this rearrangement. thieme-connect.com This reaction expands the bicyclo[3.3.1]nonane skeleton to form a new, larger heterocyclic ring system containing a nitrogen atom, demonstrating the oxime's utility in synthesizing complex lactams. wikipedia.org
The strategic placement of the oxime and methylene groups facilitates various intramolecular bond-forming reactions. The reduction of the oxime to an amine, followed by intramolecular cyclization onto the methylene group or a derivative thereof, is a recurring theme that provides access to different bridged tricyclic systems. google.com These reactions underscore the compound's role as a conformational scaffold that pre-organizes reactive groups for efficient ring closure, making it a valuable starting point for exploring diverse polycyclic chemical space.
Role as a Versatile Intermediate in the Development of New Synthetic Methodologies
The development of novel synthetic methods often relies on well-behaved and reactive substrates to establish the scope and efficiency of a new transformation. This compound has proven to be an excellent platform for developing and showcasing powerful synthetic methodologies.
The aza-Prins cyclization to form adamantane derivatives is a prime example. thieme-connect.comcuni.czgrafiati.com The predictable reactivity of the oxime and the geometric constraints of the bicyclic system make it an ideal substrate to demonstrate the power of this acid-promoted cyclization for the rapid construction of complex, cage-like molecules. thieme-connect.com The successful application of this methodology provides an efficient entry into functionally rich adamantane structures, which would be challenging to access through other means. thieme-connect.com
The compound's utility in established but powerful reactions, such as the Beckmann rearrangement, also allows researchers to explore the nuances of these transformations on complex and sterically demanding substrates. thieme-connect.com By employing this compound, chemists can refine reaction conditions and expand the applicability of known methods to the synthesis of intricate molecular architectures. This role as a testbed and building block solidifies its importance as a versatile intermediate in the advancement of modern synthetic chemistry.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The currently established synthesis of 7-methylenebicyclo[3.3.1]nonan-3-one oxime proceeds through a two-step sequence involving the Grob fragmentation of 1,3-adamantanediol (B44800) to yield 7-methylenebicyclo[3.3.1]nonan-3-one, followed by oximation. thieme-connect.comthieme-connect.com This method has proven effective for accessing 1-aminoadamantane (amantadine) derivatives. thieme-connect.comthieme-connect.com
Table 1: Current and Potential Future Synthetic Approaches
| Aspect | Current Method | Potential Future Directions |
| Starting Material | 1,3-Adamantanediol | Renewable feedstocks, readily available cyclic precursors |
| Key Transformation | Grob fragmentation | Catalytic ring-opening/rearrangement reactions |
| Oximation | Standard condensation with hydroxylamine (B1172632) | Flow chemistry-based oximation, enzyme-catalyzed processes |
| Overall Strategy | Stepwise synthesis | One-pot, tandem, or domino reaction sequences |
| Sustainability | Relies on a specific adamantane (B196018) precursor | Use of greener solvents, energy-efficient methods (e.g., microwave, ultrasound) |
Exploration of Unprecedented Reactivity and Selectivity Profiles
The most well-documented reaction of this compound is its acid-promoted aza-Prins cyclization to form 1-(alkoxyamino)adamantanes. thieme-connect.comthieme-connect.com This transformation has been instrumental in the synthesis of various substituted 1-aminoadamantane derivatives. thieme-connect.comthieme-connect.com
Future investigations should aim to uncover novel reactivity patterns of this oxime. For instance, the strategic placement of the methylene (B1212753) and oxime functionalities within the bicyclic framework could be exploited in transition metal-catalyzed reactions. This could include palladium-catalyzed intramolecular cyclization-functionalization reactions or rhodium-catalyzed C-H activation pathways. The oxime group itself can act as a directing group or undergo various transformations, such as the Beckmann rearrangement under specific conditions, potentially leading to novel heterocyclic scaffolds.
Furthermore, exploring the diastereoselective and enantioselective transformations of this compound is a promising area. The use of chiral catalysts or reagents could enable the synthesis of enantiomerically enriched adamantane derivatives and other complex chiral molecules.
Advanced Spectroscopic Characterization and Computational Modeling
Computational modeling, using density functional theory (DFT) and other methods, can provide significant insights into the conformational preferences, electronic structure, and reactivity of this compound. Such studies could elucidate the mechanism of the aza-Prins cyclization, predict the stereochemical outcomes of reactions, and guide the design of new experiments. Computational studies have been employed to understand the properties of related deprotonated 2-adamantanone, indicating the utility of these methods in this chemical space. nih.govrsc.org
Table 2: Proposed Spectroscopic and Computational Research
| Technique | Research Goal |
| ¹H and ¹³C NMR | Complete and unambiguous assignment of all signals. |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of through-bond and through-space correlations. |
| Mass Spectrometry (HRMS) | Confirmation of elemental composition and study of fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identification of characteristic functional group vibrations. |
| Computational Modeling (DFT) | Determination of stable conformers, transition state analysis of known and potential reactions, prediction of spectroscopic parameters. |
Expansion of Synthetic Applications in Emerging Fields of Chemical Science
The primary application of this compound has been in the synthesis of 1-aminoadamantane derivatives with potential applications in medicinal chemistry. thieme-connect.comthieme-connect.com Additionally, it serves as a key starting material for the synthesis of 1-methyl-2-azaadamantan-N-oxyl, an organic oxidation catalyst. google.com
The unique three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an attractive scaffold for development in other areas of chemical science. Future research could explore the use of this compound and its derivatives in materials science, for example, as building blocks for novel polymers or as ligands for the synthesis of metal-organic frameworks (MOFs). The rigidity of the bicyclic system could impart desirable properties to these materials.
In the field of catalysis, beyond the reported oxidation catalyst, derivatives of this oxime could be investigated as chiral ligands for asymmetric catalysis. The strategic functionalization of the adamantane core, accessible from this oxime, could lead to the development of novel organocatalysts or ligands for transition metal catalysis.
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., C=N at ~1640 cm⁻¹ for oximes, carbonyl stretches in ketone precursors) .
- NMR : ¹H NMR distinguishes between syn and anti oxime isomers via coupling constants (e.g., J ≈ 8–10 Hz for anti). ¹³C NMR confirms bicyclic framework and substituent positions .
- X-ray Crystallography : Resolves stereochemistry in complex derivatives, such as O-benzoyloxime-β-cyclodextrin complexes .
What derivatization strategies enhance the pharmacological activity of this oxime?
Q. Basic
- Acylation : O-Benzoylation improves lipophilicity and bioavailability. For example, heating the oxime with benzoyl chloride in anhydrous benzene yields O-benzoyloxime .
- Encapsulation : Complexation with β-cyclodextrin forms amorphous powders, enhancing solubility and stability for pharmacological testing .
How does electroreductive transannular cyclization influence regioselectivity in this compound?
Advanced
Non-mediated electroreduction in DMF generates a ketyl radical anion intermediate, which undergoes competitive 5-exo or 6-endo cyclization. Temperature dictates regioselectivity:
- Kinetic control (low temperature): Favors 5-exo cyclization to 7-methyltricyclo[3.3.1.0³,⁷]nonan-3-ol.
- Thermodynamic control (high temperature): Favors 1-adamantanol via 6-endo pathway. PM3 calculations suggest ΔΔH‡ = -3.1 kcal/mol and ΔΔS‡ = -11 cal/mol·K for the pathways .
What is the role of aza-Prins cyclization in synthesizing 1-aminoadamantane derivatives?
Advanced
Acid-promoted aza-Prins cyclization of the oxime forms 3-substituted 1-(alkoxyamino)adamantanes. Key steps:
- Oxime Activation : Protonation generates an iminium ion.
- Cyclization : The methylene group attacks the iminium carbon, forming the adamantane core. Subsequent reduction (e.g., NaBH₄) yields 1-aminoadamantanes in high yields .
How do reducing agents affect product distribution in ketone-to-alcohol conversions?
Q. Advanced
- NaBH₄ : Produces a mixture of endo and exo alcohols; solvent polarity alters stereoselectivity (e.g., ethanol favors endo) .
- Sodium-Alcohol Reduction : Selectively yields exo alcohol via radical intermediates .
- Hydrogenation (Raney Ni) : Triggers carbonyl reduction, N-alkylation, and reductive cyclization to N-ethyl-4-azahomoadamantane .
What transannular reactions expand the tricyclic scaffold from this oxime?
Advanced
Epoxidation of the methylene group followed by acid-catalyzed cyclization yields 1-hydroxy-4-protoadamantanone, a novel tricyclic system. The reaction proceeds via:
- Epoxide Formation : MCPBA or other peracids generate an exo-epoxide.
- Transannular Attack : The epoxide oxygen attacks the carbonyl carbon, forming a bridged tricyclic structure .
How are computational methods used to resolve mechanistic contradictions?
Advanced
PM3 (UHF/RHF) calculations model ketyl radical anion intermediates to explain regioselectivity in electroreduction. Key findings:
- Spin Density Distribution : Higher spin density at C3 favors 5-exo cyclization.
- Transition State Analysis : Lower activation energy for 5-exo pathway aligns with experimental kinetic data .
How should researchers address contradictory data in reduction product ratios?
Q. Advanced
- Solvent Effects : Polar solvents stabilize endo transition states (e.g., ethanol vs. THF) .
- Catalyst Screening : Raney Ni vs. Pd/C alters hydrogenation pathways (e.g., favoring N-alkylation over simple carbonyl reduction) .
- Kinetic vs. Thermodynamic Control : Monitor time/temperature to isolate intermediates (e.g., quenching vs. prolonged reaction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
